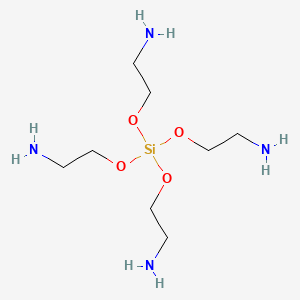
Tetrakis(2-aminoethyl) orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2-aminoethyl) orthosilicate: is a heterocyclic organic compound with the molecular formula C₈H₂₄N₄O₄Si and a molecular weight of 268.386 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-aminoethyl) orthosilicate can be synthesized through a sol-gel process using tetraethyl orthosilicate (TEOS) as a precursor . The reaction involves the hydrolysis and condensation of TEOS in the presence of 2-aminoethanol under acidic or basic conditions .
Industrial Production Methods: The industrial production of this compound typically involves the same sol-gel process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-aminoethyl) orthosilicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicate esters.
Reduction: It can be reduced to form silane derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Silicate esters.
Reduction: Silane derivatives.
Substitution: Various substituted silicates.
Scientific Research Applications
Chemistry: Tetrakis(2-aminoethyl) orthosilicate is used as a precursor in the synthesis of silica-based materials and coatings .
Biology: It is used in the study of enzyme-catalyzed silica formation, particularly in marine sponges .
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible silica structures .
Industry: It is used in the production of anti-reflective coatings and other advanced materials .
Mechanism of Action
Tetrakis(2-aminoethyl) orthosilicate exerts its effects through the hydrolysis and condensation of its silicate groups. This process leads to the formation of silica networks, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
- Tetraethyl orthosilicate (TEOS)
- Tetrakis(2-hydroxyethyl) orthosilicate (THEOS)
- Tetrakis(2-hydroxypropyl) orthosilicate
Uniqueness: Tetrakis(2-aminoethyl) orthosilicate is unique due to its aminoethyl groups, which provide additional reactivity and functionality compared to other orthosilicates .
Properties
CAS No. |
7057-73-0 |
|---|---|
Molecular Formula |
C8H24N4O4Si |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tetrakis(2-aminoethyl) silicate |
InChI |
InChI=1S/C8H24N4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-12H2 |
InChI Key |
MEIYXMYVJKNCGO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[Si](OCCN)(OCCN)OCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















